2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to a dimethoxyphenyl group through an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl chloride with sodium benzyloxide to form the benzyloxybenzyl intermediate.
Coupling with Dimethoxyphenyl Ethanamine: The benzyloxybenzyl intermediate is then coupled with 2-(3,4-dimethoxyphenyl)ethanamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of primary amines.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with various receptors, enzymes, and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler structure with fewer functional groups, leading to distinct biological activities.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both benzyloxy and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3.ClH/c1-26-23-13-12-19(16-24(23)27-2)14-15-25-17-21-10-6-7-11-22(21)28-18-20-8-4-3-5-9-20;/h3-13,16,25H,14-15,17-18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGLXNYMNNJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2OCC3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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